R-(+)-Aminoglutethimide tartrate salt
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Overview
Description
R-(+)-Aminoglutethimide tartrate salt: is a chiral compound that has garnered significant attention in the fields of chemistry and medicine. It is known for its role as an adrenocortical steroid synthesis inhibitor and has been used in the treatment of conditions such as Cushing’s syndrome and certain types of cancer . The compound is a derivative of aminoglutethimide, which itself is an important pharmaceutical agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R-(+)-Aminoglutethimide tartrate salt typically involves the resolution of racemic aminoglutethimide using a chiral resolving agent such as tartaric acid. The process begins with the synthesis of racemic aminoglutethimide, which is then reacted with (R,R)-tartaric acid to form diastereomeric salts. These salts can be separated through crystallization, and the desired enantiomer is obtained by treating the salt with a strong base .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large-scale crystallization techniques and advanced separation methods to ensure the purity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: R-(+)-Aminoglutethimide tartrate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and tosylates are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aminoglutethimide compounds .
Scientific Research Applications
R-(+)-Aminoglutethimide tartrate salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent and in the synthesis of other chiral compounds.
Medicine: It has been used in the treatment of Cushing’s syndrome, breast cancer, and prostate cancer.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of R-(+)-Aminoglutethimide tartrate salt involves the inhibition of the enzymatic conversion of cholesterol to D5-pregnenolone. This results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. The compound binds to and inhibits aromatase, which is essential for the generation of estrogens from androstenedione and testosterone. This inhibition leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which attempts to overcome the blockade of adrenocortical steroid synthesis .
Comparison with Similar Compounds
Aminoglutethimide: The parent compound of R-(+)-Aminoglutethimide tartrate salt, used for similar medical applications.
Ketoconazole: Another steroid synthesis inhibitor with a broader spectrum of activity.
Metyrapone: Used primarily for diagnostic purposes in adrenal insufficiency .
Uniqueness: this compound is unique due to its chiral nature and specific inhibition of aromatase, making it particularly effective in reducing estrogen production. This specificity distinguishes it from other steroid synthesis inhibitors, which may have broader or different mechanisms of action .
Properties
CAS No. |
57344-88-4 |
---|---|
Molecular Formula |
C17H22N2O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChI Key |
DQUXPVVSVXIQNE-IMXLTCNTSA-N |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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